![molecular formula C10H10IN3O B3176355 2-(6-Iodoquinazolin-4-ylamino)ethanol CAS No. 99071-39-3](/img/structure/B3176355.png)
2-(6-Iodoquinazolin-4-ylamino)ethanol
Overview
Description
2-(6-Iodoquinazolin-4-ylamino)ethanol is a chemical compound that belongs to the class of quinazoline derivatives . It consists of a quinazoline ring with an amino group at the 4-position and an iodine atom at the 6-position, attached to an ethanol group . This compound has potential pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds involves the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol, followed by acid-promoted cyclodehydration . The reactivity of 2-aryl-4-chloro-6-iodoquinazolines towards palladium-catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions has also been evaluated .Molecular Structure Analysis
The molecular formula of 2-(6-Iodoquinazolin-4-ylamino)ethanol is C10H10IN3O . The average mass is 315.110 Da and the monoisotopic mass is 314.986847 Da .Chemical Reactions Analysis
Quinazoline derivatives, including 2-(6-Iodoquinazolin-4-ylamino)ethanol, have been used in various chemical reactions. For instance, halogenated quinazolinones and quinazolines are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .Scientific Research Applications
Antibacterial Activity
This compound has been used in the synthesis of 6-Iodoquinazolin-4-one derivatives, which have shown potent antibacterial activity against both gram-negative bacteria such as Escherichia coli, P.aeruginosa and gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus .
Antifungal Activity
The same series of 6-Iodoquinazolin-4-one derivatives also demonstrated antifungal activities against pathogenic fungi like Candida albicans and Saccharomyces cerevisiae . This suggests that these compounds could be further exploited to develop potent antifungal drugs.
Antioxidant Activity
Quinazolinone derivatives, which can be synthesized using this compound, have been found to possess antioxidant activity . Antioxidants are crucial in protecting the body against damage from free radicals.
Anticancer Activity
Quinazolinone derivatives have also been studied for their anticancer properties . This opens up potential avenues for the development of new cancer therapies.
Antiviral Activity
A study described the synthesis of new (quinazolin-4-ylamino)methylphosphonates using this compound . These derivatives displayed antiviral activity, suggesting their potential use in the treatment of viral infections.
Inhibitors of Tyrosine Kinase
These derivatives can act as selective inhibitors of tyrosine kinase . Tyrosine kinases play a key role in the modulation of growth factor signaling, and their inhibitors are used in the treatment of certain types of cancer.
properties
IUPAC Name |
2-[(6-iodoquinazolin-4-yl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUXYULUDSFMNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC=N2)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Iodoquinazolin-4-ylamino)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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